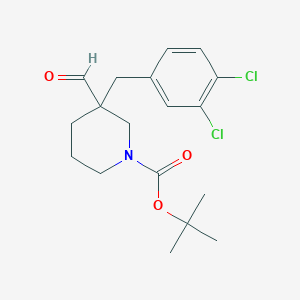
tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate, commonly referred to as TBFTP, is an organic compound that has been used extensively in scientific research due to its unique properties. It is a highly versatile compound that can be used in a variety of applications, including drug synthesis and drug delivery. TBFTP has been used in a wide range of laboratory experiments, including cell culture, drug screening, and molecular modeling. Furthermore, it has been used in a number of clinical trials and has been found to be effective in treating a variety of conditions. In
Applications De Recherche Scientifique
Synthesis and Structural Importance
tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate is a valuable compound in scientific research, primarily in the field of organic chemistry and drug design.
Intermediate for Anticancer Drugs :
- It's an essential intermediate for small molecule anticancer drugs. The compound is synthesized through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield of up to 71.4%. Its significance lies in its contribution to the PI3K/AKT/mTOR pathway in cancer, making it a target for cancer therapeutics. This compound forms part of the structure of several small molecule anticancer drugs (Zhang et al., 2018).
Synthesis of Pyridine Derivatives :
- A regioselective, transition-metal-free method has been developed for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position from 3-substituted pyridine precursors. This method is compatible with a range of functional groups, making it versatile for creating different pyridine derivatives (Rappenglück et al., 2017).
Structural Characterization and Chemical Transformations :
- Compounds synthesized from tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate have been characterized using various spectroscopic methods and crystallographic analysis. These compounds show interesting features like intramolecular hydrogen bonding, which is essential for understanding their chemical behavior and potential applications in drug design and other fields (Çolak et al., 2021).
Piperidine Derivatives Synthesis :
- Piperidine derivatives, crucial in medicinal chemistry, are synthesized involving tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate. The process includes steps like intramolecular nucleophilic opening, reaction with electrophiles, and transformation of functional groups (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
tert-butyl 3-[(3,4-dichlorophenyl)methyl]-3-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3/c1-17(2,3)24-16(23)21-8-4-7-18(11-21,12-22)10-13-5-6-14(19)15(20)9-13/h5-6,9,12H,4,7-8,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGWKQVXMNSCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133547 |
Source


|
| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
952183-50-5 |
Source


|
| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)